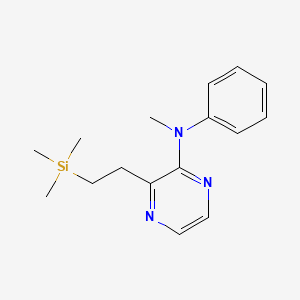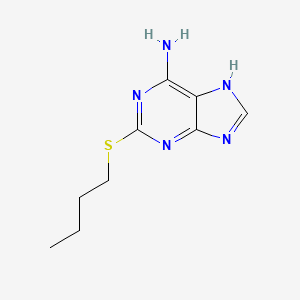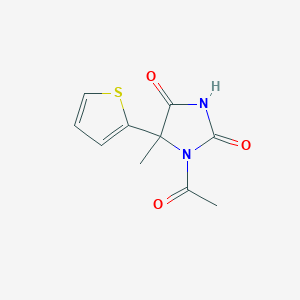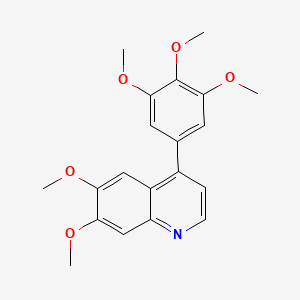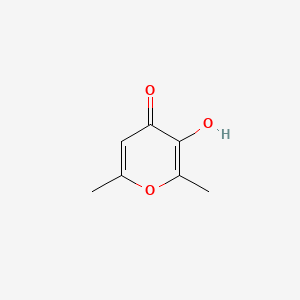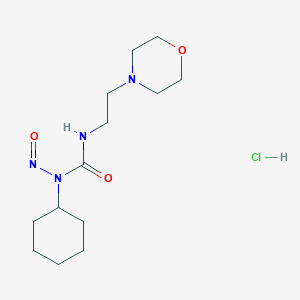
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is a chemical compound with a complex structure that includes a cyclohexyl group, a morpholine ring, and a nitrosourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride typically involves the reaction of cyclohexylamine with 2-(4-morpholinyl)ethyl isocyanate, followed by nitrosation. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential use as an anticancer agent due to its ability to interfere with DNA synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and inhibition of DNA replication and transcription. This results in the disruption of cellular processes and can induce cell death, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)thiourea
- 1-Cyclohexyl-3-(2-morpholin-4-ylethyl)urea
Uniqueness
1-Cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride is unique due to its nitrosourea moiety, which imparts distinct chemical reactivity and biological activity compared to its thiourea and urea analogs. The presence of the nitrosourea group allows for specific interactions with DNA, making it a valuable compound for research in medicinal chemistry and oncology.
Properties
CAS No. |
80413-87-2 |
|---|---|
Molecular Formula |
C13H25ClN4O3 |
Molecular Weight |
320.81 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2-morpholin-4-ylethyl)-1-nitrosourea;hydrochloride |
InChI |
InChI=1S/C13H24N4O3.ClH/c18-13(14-6-7-16-8-10-20-11-9-16)17(15-19)12-4-2-1-3-5-12;/h12H,1-11H2,(H,14,18);1H |
InChI Key |
QMQGXLCGTWDOSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C(=O)NCCN2CCOCC2)N=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[4-(3-chloro-4-methoxyphenyl)phenyl]ethyl]acetamide](/img/structure/B14008805.png)
![n-[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]-9-ethyl-9h-carbazol-3-amine](/img/structure/B14008810.png)
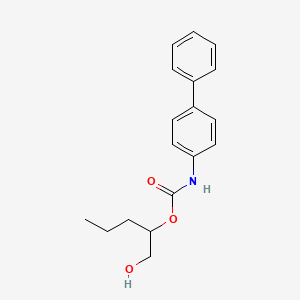
![2-[(9-Bromo-9h-fluoren-9-yl)amino]-9h-fluoren-9-one](/img/structure/B14008817.png)
![2-[3-Chloro-3-(4-methoxyphenyl)prop-2-enylidene]malononitrile](/img/structure/B14008831.png)
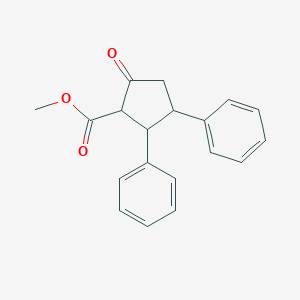
![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)
